3,6-Dihydroxyphthalimide

説明

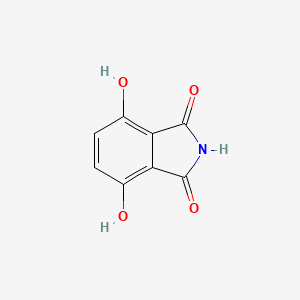

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,7-dihydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-3-1-2-4(11)6-5(3)7(12)9-8(6)13/h1-2,10-11H,(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVQVYVJANLNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)C(=O)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199618 | |

| Record name | 3,6-Dihydroxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51674-11-4 | |

| Record name | 3,6-Dihydroxyphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51674-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dihydroxyphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051674114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC229301 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dihydroxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydroxyphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-Dihydroxyphthalimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9HR45MTA5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,6 Dihydroxyphthalimide and Its Derivatives

Established Synthetic Pathways for 3,6-Dihydroxyphthalimide

The synthesis of the foundational this compound molecule can be approached through several well-documented pathways, each starting from different precursors and employing distinct chemical transformations.

Synthetic Routes from Phthalic Anhydride (B1165640) Precursors with Subsequent Hydroxylation

A primary and logical route to this compound begins with the more common precursor, phthalic anhydride. ontosight.ai The initial step involves the formation of the phthalimide (B116566) ring system. This is typically achieved by heating phthalic anhydride with a source of ammonia (B1221849), such as aqueous ammonia or ammonium (B1175870) carbonate. ontosight.aiwikipedia.org

Following the creation of the basic phthalimide structure, the critical hydroxylation step is performed to introduce the two hydroxyl groups onto the aromatic ring at the desired 3- and 6-positions. ontosight.ai This two-stage approach, beginning with the formation of the imide followed by hydroxylation, constitutes a foundational method for accessing the title compound.

Utilization of Diels-Alder Reactions for this compound Scaffold Construction

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, offers a sophisticated method for constructing the core cyclohexene (B86901) framework of the phthalimide system. wikipedia.orgsigmaaldrich.com This pericyclic reaction involves the cycloaddition of a conjugated diene (a molecule with two alternating double bonds) and a dienophile (an alkene). wikipedia.orgorganic-chemistry.org

In the context of this compound synthesis, a suitably substituted diene would react with a dienophile, such as maleic anhydride or a derivative thereof, to form a substituted cyclohexene ring. mnstate.edu This reaction provides a reliable means to establish the necessary carbon framework with good stereochemical control. wikipedia.org Subsequent chemical modifications, including aromatization and imide formation, would be required to convert the Diels-Alder adduct into the final this compound product. A variation known as the hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom like nitrogen, can also be employed to construct related heterocyclic systems. sigmaaldrich.com

Derivatization from 3,6-Dihydroxyphthalic Acid and Related Anhydride Intermediates

A direct and efficient pathway involves starting with precursors that already contain the dihydroxy functionality. The synthesis can commence from 3,6-dihydroxyphthalic acid or its corresponding anhydride, 4,7-dihydroxyisobenzofuran-1,3-dione. rsc.orglookchem.com

The reaction of 3,6-dihydroxyphthalic anhydride with various primary amines is a convenient method for producing N-substituted this compound derivatives in a single step. beilstein-journals.org This approach is advantageous as it builds the imide ring while preserving the hydroxyl groups, directly leading to the desired functionalized scaffold.

Synthesis of N-Functionalized this compound Derivatives

The nitrogen atom of the imide ring serves as a key handle for introducing a wide variety of functional groups, allowing for the creation of a library of derivatives with tailored properties.

Amine-Based Derivatization Strategies

The most common strategy for N-functionalization involves the reaction of the phthalimide precursor with primary amines. rsc.orgbeilstein-journals.org As noted previously, reacting 3,6-dihydroxyphthalic anhydride with a diverse range of commercially available functional primary amines provides straightforward access to N-substituted derivatives. beilstein-journals.org This method has been used to synthesize derivatives with various functionalities attached to the imide nitrogen.

For instance, the reaction has been successfully employed to create N-allyl and N-(2-(2-hydroxyethoxy)ethyl) substituted 3,6-dihydroxyphthalimides. beilstein-journals.org Similarly, derivatives such as benzyl (B1604629) 2-(4,7-dihydroxy-1,3-dioxoisoindolin-2-yl)acetate have been synthesized using this amine-based condensation approach. rsc.org The derivatization often utilizes coupling reagents like N-hydroxysuccinimide to facilitate the formation of the amide bond under mild conditions. waters.comnih.govresearchgate.net

| Derivative Name | Starting Materials | Synthetic Approach | Reference |

|---|---|---|---|

| N-allyl-3,6-dihydroxyphthalimide | 3,6-dihydroxyphthalic anhydride and allylamine | One-pot macrocyclic condensation | beilstein-journals.org |

| N-(2-(2-hydroxyethoxy)ethyl)-3,6-dihydroxyphthalimide | 3,6-dihydroxyphthalic anhydride and 2-(2-aminoethoxy)ethanol | One-pot macrocyclic condensation | beilstein-journals.org |

| benzyl 2-(4,7-dihydroxy-1,3-dioxoisoindolin-2-yl)acetate | 4,7-dihydroxyisobenzofuran-1,3-dione and benzyl 2-aminoacetate | Condensation reaction | rsc.org |

| 2-(4,7-dihydroxy-1,3-dioxoisoindolin-2-yl)acetic acid | benzyl 2-(4,7-dihydroxy-1,3-dioxoisoindolin-2-yl)acetate | Hydrogenation with Pd/C catalyst | rsc.org |

Advanced Synthetic Strategies and Mechanistic Optimization

Beyond established pathways, the field of chemical synthesis is continually evolving, offering advanced strategies to improve the efficiency, selectivity, and scope of reactions. unito.itnih.gov For the synthesis of this compound and its derivatives, these strategies can be applied to optimize reaction conditions and explore novel molecular architectures.

Mechanistic modeling, which uses an understanding of underlying physical and chemical processes, is a powerful tool for optimizing synthetic protocols. americanpharmaceuticalreview.com By creating mathematical models based on reaction kinetics, thermodynamics, and transport phenomena, chemists can predict how changes in parameters like temperature, concentration, and catalyst loading will affect the yield and purity of the product. americanpharmaceuticalreview.comnih.gov This in silico approach can significantly reduce the number of experiments needed to identify the optimal conditions for a given transformation, saving time and resources. mdpi.com For example, modeling could be used to fine-tune the conditions for the hydroxylation of the phthalimide ring or the selective functionalization of the imide nitrogen, leading to improved process performance. nih.gov

One-Pot Macrocyclic Condensation Reactions Employing 3,6-Dihydroxyphthalimides

A significant advancement in the use of this compound derivatives is their role as key building blocks in the one-pot synthesis of complex macrocycles. researchgate.netresearchgate.netgrafiati.com Specifically, N-functionalized 3,6-dihydroxyphthalimides have been successfully employed in macrocyclic condensation reactions with 3,6-dichlorotetrazine to efficiently produce functionalized O₆-corona nih.govarene nih.govtetrazines. nih.govbeilstein-journals.org

This synthetic strategy is noteworthy for its efficiency, proceeding under mild conditions and typically completing within half an hour. beilstein-journals.org The reaction involves a nucleophilic aromatic substitution where the hydroxyl groups of the phthalimide derivative displace the chlorine atoms on the tetrazine ring. researchgate.net The presence of a base, such as diisopropylethylamine (DIPEA), is used to scavenge the acid generated during the reaction. beilstein-journals.org

This one-pot reaction is highly effective, leading to the formation of six new carbon-oxygen bonds to construct the macrocyclic ring as the primary product. beilstein-journals.org The choice of the N-substituent on the this compound allows for the direct incorporation of various functional groups into the final coronarene structure, demonstrating the versatility of this approach. nih.govbeilstein-journals.org For instance, N-phenyl, N-cyclohexyl, N-n-hexyl, and N-allyl groups have been successfully used. beilstein-journals.org

| N-Substituted this compound Reactant | Resulting Macrocycle Product | Yield (%) | Reference |

|---|---|---|---|

| N-phenyl-3,6-dihydroxyphthalimide | O₆-corona nih.govarene nih.govtetrazine (3a) | 63% | beilstein-journals.org |

| N-cyclohexyl-3,6-dihydroxyphthalimide | O₆-corona nih.govarene nih.govtetrazine (3b) | 38% | beilstein-journals.org |

| N-n-hexyl-3,6-dihydroxyphthalimide | O₆-corona nih.govarene nih.govtetrazine (3c) | ~38-63% | beilstein-journals.org |

| N-allyl-3,6-dihydroxyphthalimide | O₆-corona nih.govarene nih.govtetrazine (3d) | 54% | beilstein-journals.org |

| N-(2-(2-hydroxyethoxy)ethyl)-3,6-dihydroxyphthalimide | O₆-corona nih.govarene nih.govtetrazine (3e) | 35% | beilstein-journals.org |

Unconventional Nucleophilic Substitution Pathways in Phthalimide Synthesis

While the traditional synthesis of phthalimides involves the condensation of phthalic anhydride with an amine, several unconventional pathways utilizing nucleophilic substitution have been developed. acs.org The classic Gabriel synthesis, for example, uses the phthalimide anion as a nucleophile to attack an alkyl halide, a process that prevents over-alkylation of the nitrogen atom. masterorganicchemistry.comlibretexts.org However, more recent methods build the phthalimide ring itself through novel substitution and cyclization strategies.

One such unconventional approach is a metal-free, denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones to synthesize N-aryl and N-alkyl phthalimides. acs.org This reaction proceeds through a proposed mechanism involving the ring-opening of the benzotriazinone to form a diazonium intermediate. acs.org A nucleophile, the cyanide ion (CN⁻) from trimethylsilyl (B98337) cyanide (TMSCN), then attacks the ortho position, followed by an intramolecular cyclization and subsequent hydrolysis to yield the final phthalimide product. acs.org This method is notable for its broad substrate scope and high tolerance for various functional groups. acs.org

Another innovative pathway involves a copper-catalyzed reaction of 2-iodobenzoic acid, an amine, and trimethylsilyl cyanide in water. rsc.org The proposed mechanism begins with the cyanation of the 2-iodobenzoic acid, followed by an intramolecular nucleophilic addition. rsc.org This intermediate then hydrolyzes to form phthalic anhydride in situ, which subsequently reacts with the amine to generate the N-substituted phthalimide. rsc.org These methods represent a departure from traditional routes by constructing the core phthalimide structure through carefully orchestrated nucleophilic substitution and cyclization events.

| Pathway Description | Key Starting Materials | Key Reagents/Catalysts | Mechanism Feature | Reference |

|---|---|---|---|---|

| Denitrogenative Cyanation | 1,2,3-Benzotriazin-4(3H)-ones | TMSCN, DIPEA (base) | Ring-opening to diazonium intermediate, nucleophilic attack by CN⁻, intramolecular cyclization. | acs.org |

| Cu-Catalyzed Cyanation-Annulation-Aminolysis | 2-Iodobenzoic acid, Amine | TMSCN, Nano-Cu₂O (catalyst) | Initial cyanation, intramolecular nucleophilic addition, in situ formation of phthalic anhydride. | rsc.org |

| Classic Gabriel Synthesis (N-Alkylation) | Phthalimide, Alkyl Halide | Strong base (e.g., KH, NaOH) | Formation of phthalimide anion which acts as a nucleophile to displace a halide. | masterorganicchemistry.comlibretexts.org |

Advanced Spectroscopic Characterization of 3,6 Dihydroxyphthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. sioc.ac.cn It provides information on the chemical environment, connectivity, and dynamics of atomic nuclei, particularly ¹H and ¹³C. sioc.ac.cnmdpi.com

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their relative arrangements in a molecule. The chemical shift of a proton is influenced by its electronic environment, and the integration of the signal intensity is directly proportional to the number of protons giving rise to the signal. organicchemistrydata.org

In the study of 3,6-dihydroxyphthalimide derivatives, ¹H NMR is crucial for confirming structural modifications. For instance, in the synthesis of phthalimide-containing O₆-corona chemexper.comarene chemexper.comtetrazines, various N-functionalized 3,6-dihydroxyphthalimides were used as precursors. beilstein-journals.org The ¹H NMR spectra of the resulting macrocycles, such as compound 3a (derived from N-methyl-3,6-dihydroxyphthalimide), displayed a single set of proton signals in acetone-d₆ at room temperature. beilstein-journals.org This observation suggests either a highly symmetrical conformer or, more likely, a mixture of conformers undergoing rapid interconversion on the NMR timescale. beilstein-journals.org

Detailed ¹H NMR analysis has been performed on various derivatives to confirm their structure. For example, the synthesis of a 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile derivative, which incorporates a phthalimide (B116566) moiety, was confirmed using ¹H NMR, which showed a characteristic signal for the CH proton at δ = 3.94 ppm. researchgate.net

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 7.31 | s | 6H |

| N-CH₃ | 3.13 | s | 9H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. osti.gov Each unique carbon atom in a molecule typically gives a distinct signal, allowing for the determination of the number of different carbon environments. osti.gov

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Phthalimide) | 166.4 |

| C-O (Aromatic) | 150.1 |

| C=N (Tetrazine) | 146.5 |

| C-H (Aromatic) | 110.1 |

| C-C=O (Aromatic) | 109.9 |

| N-CH₃ | 24.7 |

NMR spectroscopy is a highly versatile method for studying non-covalent molecular interactions, such as host-guest complexation and proton transfer events, directly in solution. sioc.ac.cnrsc.org Techniques like chemical shift perturbation analysis can map binding sites and determine association constants. sioc.ac.cn

The this compound unit has been incorporated into larger macrocyclic hosts to study molecular recognition. For example, phthalimide-containing corona labmanager.comarenes, synthesized from N-functionalized 3,6-dihydroxyphthalimides, have been shown to act as electron-deficient hosts that selectively bind anions. beilstein-journals.org The binding process is driven by anion–π noncovalent interactions, and NMR titration experiments are a key tool for investigating these interactions in solution. beilstein-journals.orgresearchgate.net

Furthermore, NMR has been used to characterize the ground-state equilibrium in studies of the fluorescence and proton transfer dynamics of this compound in the presence of proton acceptors like triethylamine (B128534). researchgate.net These measurements showed that the lifetimes of contact ion pairs (CIP) and solvent-separated ion pairs (SSIP) in the ground state are extremely short, on a timescale of less than 6.10⁻⁵ seconds. researchgate.net

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is a robust method for identifying and quantifying volatile and semi-volatile organic compounds in a mixture. nist.govnih.gov The sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. nist.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and a mass spectrum is generated, which serves as a molecular fingerprint. nist.gov

The PubChem database contains a GC-MS spectrum for this compound, confirming its analysis by this method. nih.gov This technique is valuable for verifying the identity and purity of synthesized this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅NO₄ |

| Molecular Weight | 179.13 g/mol |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to within a few parts per million (ppm). longdom.orginnovareacademics.in This level of precision allows for the unambiguous determination of a compound's elemental formula from its exact mass, which is a critical step in the identification of novel compounds or the confirmation of a successful synthesis. longdom.orgmeasurlabs.com

For this compound, HRMS provides the precise mass, which can be compared to the theoretical value calculated from its chemical formula (C₈H₅NO₄). This precise mass measurement helps to distinguish it from other compounds that may have the same nominal mass. labmanager.com The use of HRMS was critical in the characterization of complex derivatives, such as the O₆-corona chemexper.comarene chemexper.comtetrazines synthesized from this compound precursors, where it confirmed the formation of the desired macrocyclic products. beilstein-journals.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅NO₄ |

| Theoretical Monoisotopic Mass | 179.02185764 Da |

| Experimentally Determined Mass (from PubChem) | 179.02185764 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

UV-Vis spectroscopy is a fundamental tool for probing the electronic structure of chromophoric molecules like this compound. The interaction of ultraviolet and visible light with the molecule induces the promotion of electrons from lower energy ground states to higher energy excited states, resulting in a characteristic absorption spectrum. epa.gov This technique, combined with fluorescence spectroscopy, offers deep insights into the molecule's photophysical behavior.

The electronic absorption spectrum of this compound is governed by the presence of the aromatic benzene (B151609) ring fused to the imide system, which acts as a chromophore. mdpi.com The electronic transitions are primarily of the π → π* and n → π* type. The π → π* transitions, originating from the aromatic system, are typically intense, while the n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the carbonyl groups, are generally weaker. mdpi.com

The absorption spectrum of phthalimide derivatives is sensitive to substitution on the aromatic ring. For instance, the introduction of hydroxyl groups, as in this compound, is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent phthalimide molecule due to the electron-donating nature of the -OH groups. Studies on related derivatives show absorption shifts consistent with these electronic effects. For example, the acetylation of a hydroxyl group on a phthalimide analog results in a UV shift to 221 nm from the phthalimide backbone absorption at 214 nm. nih.gov Related phthalimide derivatives show excitation wavelengths in the range of 230-245 nm. researchgate.net The exact absorption maxima (λmax) for this compound depend on the solvent environment.

Table 1: Expected Electronic Absorption Characteristics for Phthalimide Derivatives

| Transition Type | Typical Wavelength Region (nm) | Expected Intensity |

| π → π | 200 - 300 | High (Strong) |

| n → π | > 300 | Low (Weak) |

Note: This table is based on general principles of UV-Vis spectroscopy for aromatic and carbonyl-containing compounds. mdpi.com

This compound is recognized as an efficient fluorescent compound, a property that has led to its investigation as a dye laser component. pg.edu.pl Fluorescence occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. wayne.edu The difference in wavelength between the absorption maximum and the fluorescence maximum is known as the Stokes shift.

The fluorescence properties are highly dependent on the molecular environment. pg.edu.pl For some phthalimide analogs, fluorescence emission has been observed with maxima around 350-370 nm. researchgate.net The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. nih.gov While specific quantum yield values for this compound are not extensively reported in foundational literature, its description as an efficient dye laser compound suggests a significant quantum yield under certain conditions. pg.edu.pl

A key feature of the photophysics of this compound is its participation in excited-state proton-transfer (ESPT) reactions. pg.edu.pl ESPT is a process where a proton is transferred from one part of a molecule to another or to the surrounding solvent in the electronically excited state. nist.gov This process is often much faster than in the ground state because the acidity and basicity of functional groups can change dramatically upon photoexcitation. nist.gov

In systems containing this compound, particularly in the presence of a proton acceptor like triethylamine, an irreversible excited-state proton-transfer reaction occurs. pg.edu.pl This leads to the formation of the fully ionized this compound anion in the excited state. pg.edu.pl The mechanism can involve the initial formation of hydrogen-bonded complexes between the hydroxyl groups of the phthalimide and the proton acceptor. pg.edu.pl Upon excitation, this complex can evolve into an excited ion pair, which is a product of the proton transfer. pg.edu.pl

The photophysical properties of fluorescent molecules, including their absorption and emission spectra, are often highly sensitive to the solvent environment. wiley.com Solvent polarity can influence the energy levels of the ground and excited states differently, leading to shifts in spectral bands. wiley.comfaccts.de

For this compound, the solvent and the presence of other chemical species play a crucial role in its excited-state behavior. In a solvent like dichloroethane, the addition of the strong proton acceptor triethylamine dramatically alters the fluorescence emission. pg.edu.pl At high concentrations of triethylamine, emission from hydrogen-bonded complexes is observed, and the fully ionized form of this compound is detected as a result of an irreversible ESPT reaction. pg.edu.pl In neat triethylamine, an excited ion pair is formed upon excitation of the hydrogen-bonded molecules. pg.edu.pl This demonstrates that the surrounding chemical environment can dictate the dominant de-excitation pathway, shifting the equilibrium between simple fluorescence, fluorescence from hydrogen-bonded complexes, and emission from ion pairs formed via ESPT. pg.edu.pl

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational modes of a molecule. figshare.com When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique "fingerprint" spectrum that allows for the identification of functional groups. faccts.deresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within the this compound structure. The resulting spectrum displays a series of absorption bands corresponding to the vibrational frequencies of specific chemical bonds. nih.gov

Based on the structure of this compound and data from related phthalimide derivatives, a characteristic FTIR spectrum can be predicted. researchgate.netnih.gov Key expected vibrations include:

O-H Stretching: A broad band in the high-frequency region (typically 3500-3200 cm⁻¹) corresponding to the hydroxyl groups. The broadness is due to hydrogen bonding.

N-H Stretching: A peak in the region of 3300-3100 cm⁻¹ from the imide N-H group. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. nih.gov

C=O Stretching: The imide group possesses two carbonyl groups, leading to characteristic asymmetric and symmetric stretching vibrations. For phthalimide derivatives, these are observed at approximately 1770 cm⁻¹ and 1720 cm⁻¹, respectively. researchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-O Stretching: The phenolic C-O bonds will show stretching vibrations typically in the 1260-1000 cm⁻¹ range.

The PubChem database confirms the existence of a reference FTIR spectrum for this compound, typically recorded on a KBr wafer.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~3200 | N-H Stretch | Imide |

| >3000 | C-H Stretch | Aromatic |

| ~1770 | C=O Asymmetric Stretch | Imide |

| ~1720 | C=O Symmetric Stretch | Imide |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1260 - 1000 | C-O Stretch | Phenolic Hydroxyl |

Note: This table is based on established group frequencies and data from closely related phthalimide structures. wayne.eduresearchgate.netnih.gov

X-ray Diffraction (XRD) and Single-Crystal Crystallographic Analyses

X-ray diffraction (XRD) stands as a powerful, non-destructive technique for probing the crystalline structure of materials. malvernpanalytical.comamericanpharmaceuticalreview.com It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice. uni-wuppertal.denih.govuni-siegen.de This method can distinguish between different crystalline forms (polymorphs), which may exhibit distinct physical properties. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

A comprehensive search of available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and Crystallography Open Database (COD), did not yield a specific, publicly available single-crystal X-ray diffraction study for this compound at the time of this writing. re3data.orgmaastrichtuniversity.nlcrystallography.netcrystallography.net Consequently, detailed crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates for this compound are not presented here.

However, were a single-crystal X-ray analysis to be performed on this compound, it would provide invaluable insights into its solid-state architecture. The analysis would reveal the precise bond lengths and angles of the phthalimide ring and its hydroxyl substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, which are expected to be significant given the presence of hydroxyl and imide functional groups. The way the molecules pack in the crystal lattice, including any potential π-π stacking interactions between the aromatic rings, would also be determined. This information is crucial for understanding the compound's physical properties, such as melting point, solubility, and stability.

While the specific crystal structure of this compound remains to be reported, the utility of this technique is demonstrated in the characterization of its derivatives. For instance, N-substituted 3,6-dihydroxyphthalimides have been used as precursors in the synthesis of larger macrocyclic compounds, and the crystal structures of these complex products have been successfully determined by single-crystal X-ray diffraction. beilstein-journals.orgbeilstein-journals.org These studies confirm the importance of X-ray crystallography in unambiguously establishing molecular structures.

Integration of Advanced Analytical Techniques for Comprehensive Characterization

For a complete and unambiguous characterization of a molecule like this compound, it is often necessary to integrate data from a suite of advanced analytical techniques. Each method provides a unique piece of the structural puzzle, and their combination offers a synergistic and comprehensive understanding of the compound's properties in both the solid and solution states. americanpharmaceuticalreview.com

A multi-technique approach to characterizing this compound would typically involve the following:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the molecular structure in solution by identifying the chemical environment of each proton and carbon atom, respectively. The number of signals, their chemical shifts, and coupling patterns would provide definitive evidence for the connectivity of the atoms in the this compound molecule.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the O-H stretching of the hydroxyl groups, the N-H stretching of the imide, and the C=O stretching of the carbonyl groups. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. nih.gov This data confirms the elemental composition and can offer clues about the molecule's structure and stability.

UV-Vis Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, providing information about its chromophoric system. nih.gov Studies on the fluorescence properties of this compound have been conducted, investigating its behavior in the presence of other molecules, which highlights the utility of this technique. researchgate.net

By combining the solid-state structural information from X-ray diffraction (when available) with the solution-state structural and functional group information from NMR, IR, Raman, MS, and UV-Vis spectroscopy, a complete and robust characterization of this compound can be achieved. This integrated approach ensures a thorough understanding of the compound's chemical identity and physical properties.

Chemical Reactivity and Interaction Mechanisms of 3,6 Dihydroxyphthalimide

Elucidation of Reaction Pathways and Mechanistic Intermediates

The reactivity of 3,6-dihydroxyphthalimide is characterized by the interplay of its hydroxyl and imide functionalities, which allows it to participate in a variety of chemical transformations. Understanding its reaction pathways is crucial for its application in synthesizing more complex molecular architectures.

The chemical behavior of this compound can be understood through its participation in both nucleophilic and electrophilic reactions. The electron-rich nature of the benzene (B151609) ring, enhanced by the two hydroxyl groups, makes it susceptible to electrophilic attack. Conversely, the atoms within its structure can also act as nucleophiles.

A significant application demonstrating its reactivity is in the synthesis of functionalized macrocycles. Specifically, N-functionalized 3,6-dihydroxyphthalimides serve as key building blocks in one-pot macrocyclic condensation reactions with electrophiles like 3,6-dichlorotetrazine. beilstein-journals.orgnih.gov This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl groups of the dihydroxyphthalimide derivative act as nucleophiles, attacking the electron-deficient tetrazine ring to displace the chloride leaving groups. beilstein-journals.org This pathway leads to the formation of O₆-corona beilstein-journals.orgarene beilstein-journals.orgtetrazines, a class of electron-deficient macrocyclic hosts. beilstein-journals.orgnih.gov

The reaction can be generalized as:

Nucleophile: The deprotonated hydroxyl groups of the this compound derivative.

Electrophile: The carbon atoms of the 3,6-dichlorotetrazine ring. beilstein-journals.org

The process involves the formation of intermediate species, leading to the final macrocyclic structure. researchgate.net The versatility of this reaction allows for the introduction of various functional groups at the nitrogen position of the phthalimide (B116566), which in turn enables the construction of tailored functional coronarene macrocycles. beilstein-journals.org

| Reaction Type | Reactant (from this compound) | Co-reactant (Electrophile) | Primary Product | Reaction Mechanism |

| Macrocyclic Condensation | N-functionalized this compound | 3,6-dichlorotetrazine | O₆-corona beilstein-journals.orgarene beilstein-journals.orgtetrazine | Nucleophilic Aromatic Substitution |

Analysis of Hydrogen Bonding Networks and Proton Transfer Processes

The presence of both hydrogen bond donors (the N-H of the imide and the O-H of the hydroxyl groups) and acceptors (the carbonyl and hydroxyl oxygens) makes this compound an interesting subject for studying hydrogen bonding and proton transfer. nih.gov These processes are fundamental to its photophysical properties and its interactions in solution.

Fluorescence studies of this compound in the presence of a strong proton acceptor like triethylamine (B128534) have shown complex decay behaviors. researchgate.net In solution, it can form hydrogen-bonded complexes. researchgate.netresearchgate.net Upon photoexcitation, an excited-state intramolecular proton transfer (ESIPT) can occur, generating a keto-tautomer that is responsible for a distinct fluorescence emission with a large Stokes shift. researchgate.netresearchgate.net

The general ESIPT photocycle involves:

Absorption of a photon by the ground-state enol form.

Ultrafast transfer of a proton in the excited state to form an excited keto-tautomer. core.ac.uk

Fluorescence emission from the keto-tautomer.

Return to the ground state, often followed by a reverse proton transfer to regenerate the initial enol form. core.ac.uk

In solutions with a strong base, an irreversible excited-state proton-transfer reaction can lead to the formation of the fully ionized this compound. researchgate.net In neat triethylamine, an excited ion pair is formed upon excitation of the hydrogen-bonded molecule. researchgate.net The dynamics of these proton transfer processes, which can occur on a femtosecond timescale, are crucial for understanding the photochemistry of the molecule. core.ac.uknih.gov

Host-Guest Complexation and Molecular Recognition Phenomena

The structure of this compound makes it an ideal precursor for building larger host molecules capable of molecular recognition, a process governed by specific, noncovalent interactions between a host and a guest molecule. thno.orgnih.gov

Derivatives of this compound have been successfully used to synthesize macrocyclic hosts, known as coronarenes, with significant anion binding capabilities. beilstein-journals.orgnih.gov These O₆-corona beilstein-journals.orgarene beilstein-journals.orgtetrazines, synthesized from N-functionalized 3,6-dihydroxyphthalimides, act as electron-deficient hosts. beilstein-journals.orgplu.edu Their structure allows them to form stable 1:1 complexes with various anions. plu.edu

For instance, butadiynylene-strapped corona beilstein-journals.orgarene beilstein-journals.orgtetrazines, derived from N-propargyl-3,6-dihydroxyphthalimide, have demonstrated high selectivity for the thiocyanate (B1210189) anion (SCN⁻) in solution, with measured association constants (Kₐ) as high as 1390 M⁻¹. plu.edu The ability of these macrocycles to self-regulate their conformation to effectively bind anions in both the gas phase and the solid state highlights their sophisticated host-guest chemistry. beilstein-journals.orgnih.gov

| Host Macrocycle | Guest Anion | Association Constant (Kₐ) in M⁻¹ | Key Interaction |

| Butadiynylene-strapped corona beilstein-journals.orgarene beilstein-journals.orgtetrazine | Thiocyanate (SCN⁻) | up to 1390 | Anion–π Interaction |

The formation and stability of the host-guest complexes described above are driven by a variety of noncovalent interactions. usf.edunih.govmdpi.com In the case of the coronarene hosts derived from this compound, the primary driving force for anion complexation is the anion–π interaction. beilstein-journals.orgplu.edu

Anion–π interactions are noncovalent forces between an anion and the surface of an electron-deficient (π-acidic) aromatic ring. nih.gov The tetrazine rings within the coronarene macrostructure are highly electron-deficient, creating a positive electrostatic potential on their surface that is attractive to anions. beilstein-journals.org This interaction is crucial for the stability of the resulting supramolecular assembly. nih.gov The ability of the host to complex anions is a direct result of these favorable anion–π noncovalent interactions, which guide the molecular recognition process. beilstein-journals.orgnih.govplu.edu

Computational and Theoretical Investigations of 3,6 Dihydroxyphthalimide

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) has become a important tool for modeling and simulating chemical systems, offering a balance between computational cost and accuracy. unige.ch DFT calculations are instrumental in determining the electronic structure and predicting the reactivity of molecules like 3,6-dihydroxyphthalimide. unige.chsouthampton.ac.uk These calculations provide access to a range of quantum chemical descriptors that are crucial for understanding and predicting molecular properties. unige.chq-chem.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

For this compound, DFT calculations can be used to determine the energies of the HOMO and LUMO. These theoretical values often show a good correlation with experimental data, such as redox potentials obtained from electrochemical studies. researchgate.net The distribution of the HOMO and LUMO orbitals across the molecular structure reveals the regions most likely to be involved in electron donation and acceptance, respectively. researchgate.netresearchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phthalimide | -7.52 | -1.89 | 5.63 |

| 3-Hydroxyphthalimide | -7.15 | -1.95 | 5.20 |

| 4-Hydroxyphthalimide | -7.08 | -2.01 | 5.07 |

| This compound | -6.83 | -2.11 | 4.72 |

Prediction and Interpretation of Chemical Reactivity Descriptors

Beyond HOMO-LUMO energetics, DFT calculations provide a suite of chemical reactivity descriptors that quantify different aspects of a molecule's reactivity. europa.eufrontiersin.org These descriptors are derived from the conceptual framework of DFT and offer a quantitative basis for predicting how a molecule will interact with other chemical species. mdpi.com

Key chemical reactivity descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

These descriptors can be calculated for this compound to predict its reactivity in various chemical environments and to understand its potential as a reactant in different chemical transformations. nih.gov

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | 4.47 eV |

| Chemical Hardness (η) | 2.36 eV |

| Chemical Softness (S) | 0.42 eV⁻¹ |

| Electrophilicity Index (ω) | 4.23 eV |

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. lumenlearning.comyoutube.com For a molecule like this compound, different orientations of the hydroxyl groups relative to the phthalimide ring system can lead to various conformers. DFT calculations are employed to optimize the geometry of these conformers and to calculate their relative energies, thereby identifying the most stable conformations. rsc.orgmdpi.com

These studies are crucial as the conformation of a molecule can significantly influence its physical and chemical properties, including its reactivity and photophysical behavior. nih.gov The solvent environment can also play a role in the relative stability of different conformers, and computational models can account for these solvent effects. mdpi.com

Theoretical Modeling of Photophysical Processes

The interaction of light with molecules initiates a series of photophysical processes, including absorption, fluorescence, and proton transfer. nih.gov Theoretical modeling provides a powerful means to simulate and understand these complex phenomena at the molecular level.

Excited State Structure and Energy Calculations

Upon absorption of light, a molecule is promoted to an electronically excited state. q-chem.com Time-dependent DFT (TD-DFT) is a widely used method for calculating the energies and properties of these excited states. ohio-state.edufaccts.de For this compound, TD-DFT calculations can predict its absorption and emission spectra, which can be compared with experimental measurements. researchgate.net

These calculations also provide insights into the changes in molecular geometry and electronic structure that occur upon excitation. Understanding the nature of the excited state is essential for explaining the molecule's fluorescence properties and its potential for undergoing photochemical reactions. arxiv.org

Simulation of Proton Transfer Dynamics

Excited-state intramolecular proton transfer (ESIPT) is a key process in many fluorescent molecules, including those with hydroxyl groups. researchgate.net In this compound, the presence of hydroxyl groups suggests the possibility of proton transfer in the excited state. Molecular dynamics (MD) simulations, often in conjunction with quantum mechanical methods, can be used to simulate the dynamics of this process. nih.govscienceopen.comnih.gov

These simulations can reveal the pathways and timescales of proton transfer, identifying the specific atoms and molecular motions involved. scienceopen.comfrontiersin.org For instance, in the presence of a proton acceptor like triethylamine (B128534), simulations can model the formation of hydrogen-bonded complexes and the subsequent irreversible excited-state proton transfer, leading to the formation of an ionized species. researchgate.net This theoretical approach is invaluable for interpreting experimental observations from steady-state and time-resolved fluorescence spectroscopy. researchgate.net

Applications of 3,6 Dihydroxyphthalimide in Advanced Materials and Supramolecular Systems

Design and Synthesis of Functional Macrocyclic Architectures

The rigid and functionalizable scaffold of 3,6-dihydroxyphthalimide makes it an ideal component for the construction of large, cyclic molecules with tailored properties. Researchers have successfully incorporated this compound into novel coronarenes, a class of macrocycles known for their unique host-guest chemistry.

Development of O6-Coronabeilstein-journals.orgarenebeilstein-journals.orgtetrazines and their Derivatives

A significant advancement has been the efficient, one-pot synthesis of functionalized O6-corona beilstein-journals.orgarene beilstein-journals.orgtetrazines. beilstein-journals.orgnih.gov This is achieved through a macrocyclic condensation reaction between N-functionalized 3,6-dihydroxyphthalimides and 3,6-dichlorotetrazine under mild conditions. beilstein-journals.orgnih.gov The use of N-substituted this compound derivatives allows for the introduction of various functional groups into the final macrocycle, thereby tuning its properties for specific applications. beilstein-journals.org The electronic characteristics of the phthalimide (B116566) unit are crucial, rendering the resulting O6-corona beilstein-journals.orgarene beilstein-journals.orgtetrazines as electron-deficient hosts capable of forming anion-π complexes. beilstein-journals.orgnih.gov

In solution, these novel macrocycles exist as a mixture of rapidly interconverting conformers. beilstein-journals.orgnih.gov However, in the solid state, they adopt a specific conformation where three phthalimide units are oriented in a cis,trans fashion. beilstein-journals.orgnih.gov X-ray diffraction analysis has revealed that the six bridging oxygen atoms form a rough plane, with the three tetrazine rings lying on this plane and the three phthalimide units positioned almost perpendicularly to it. beilstein-journals.orgnih.gov

The synthesis yields for various N-functionalized O6-corona beilstein-journals.orgarene beilstein-journals.orgtetrazines are presented below:

| N-Substituent of this compound | Resulting O6-corona beilstein-journals.orgarene beilstein-journals.orgtetrazine | Yield (%) |

| Allyl | 3d | 54 |

| 2-(2-Hydroxyethoxy)ethyl | 3e | 35 |

| Alkyl/Aryl Groups (general) | 3a-c | 38-63 |

Construction of Butadiynylene-Strapped Coronarenes

Further extending the versatility of this compound, researchers have synthesized butadiynylene-strapped O6-corona nih.govarenes. acs.org This is accomplished through the intramolecular oxidative homocoupling of O6-corona nih.govarenes that contain at least two N-propargyl-phthalimide segments. acs.org The precursor mono-macrocyclic reactants are prepared in a one-pot reaction between 3,6-dichlorotetrazine, N-propargyl-3,6-dihydroxyphthalimide, and another 1,4-dihydroxybenzene derivative. acs.org

These butadiynylene-strapped coronarenes function as highly selective electron-deficient macrocyclic hosts. acs.orgfigshare.com Their unique, constrained architecture enhances their ability to selectively bind with specific anions. acs.org

Role of this compound in Advanced Material Fabrication and Functionality

The incorporation of this compound into macrocycles directly influences the properties and functionality of the resulting materials. The phthalimide unit's electronic features are instrumental in creating electron-deficient cavities within the macrocyclic structure. beilstein-journals.orgnih.gov This electron deficiency is a key factor in the material's ability to interact with and host electron-rich guest molecules. nih.gov

The functionalization of the nitrogen atom on the phthalimide moiety provides a straightforward method for tuning the characteristics of the final material. beilstein-journals.org By introducing different substituents, researchers can alter the solubility, binding affinity, and conformational dynamics of the macrocycle, paving the way for the fabrication of advanced materials with specific, pre-designed functionalities. beilstein-journals.org

Contribution to Supramolecular Chemistry Research

The derivatives of this compound have made notable contributions to the field of supramolecular chemistry, which focuses on non-covalent interactions between molecules.

Fabrication of Host-Guest Systems in Solution and Solid State

O6-corona beilstein-journals.orgarene beilstein-journals.orgtetrazines synthesized from this compound act as effective hosts in host-guest systems. beilstein-journals.orgnih.gov These macrocycles can complex with anions in both the gas phase and the solid state. beilstein-journals.orgnih.gov The formation of these host-guest complexes is driven by anion-π noncovalent interactions between the guest anion and the electron-deficient tetrazine rings of the coronarene. beilstein-journals.orgnih.gov The macrocycle can self-regulate its conformational structure to accommodate the guest anion, highlighting a dynamic and responsive host-guest relationship. beilstein-journals.orgnih.gov

Applications in Molecular Sensing and Recognition (e.g., Anion Sensing)

The selective binding properties of these macrocycles have been leveraged for applications in molecular sensing and recognition. The butadiynylene-strapped corona beilstein-journals.orgarene beilstein-journals.orgtetrazines, for instance, have demonstrated high selectivity in forming 1:1 complexes with the thiocyanate (B1210189) anion in solution. acs.orgfigshare.com This selective recognition is a critical feature for the development of chemical sensors.

The association constant (Ka) for the complexation of a butadiynylene-strapped corona beilstein-journals.orgarene beilstein-journals.orgtetrazine with thiocyanate has been measured to be as high as 1390 M⁻¹. acs.orgfigshare.com This strong and selective binding, driven by anion-π interactions, underscores the potential of these this compound-derived macrocycles in the creation of sophisticated sensing devices for specific anions. acs.org

Biological Activity Research of 3,6 Dihydroxyphthalimide

Investigation of Antimicrobial Properties

The phthalimide (B116566) scaffold is a recurring motif in the development of new antimicrobial agents. While specific studies focusing solely on 3,6-dihydroxyphthalimide are not extensively detailed in readily available literature, research on various derivatives has demonstrated the potential of this chemical class.

A number of N-substituted phthalimide derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. For instance, certain phthalimide Schiff's bases and amide derivatives have shown notable antibacterial and antifungal activities. ajpamc.com In one study, N-hydroxynaphthalene sulphonic acid phthalimide and certain thiophene-phthalimide derivatives displayed significant antifungal efficacy against Candida albicans. ajpamc.com Similarly, some of these derivatives also exhibited good antibacterial action when compared to standard drugs like ampicillin. ajpamc.com

Further research into phthalimide aryl esters identified a derivative, compound 3b (R=Me), which showed broad-spectrum activity with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL against Staphylococcus aureus, Pseudomonas aeruginosa, Candida tropicalis, and Candida albicans. nih.gov Another investigation highlighted (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione, which demonstrated remarkable antimicrobial activity, particularly against Bacillus subtilis. nih.gov These findings underscore the value of the phthalimide core in designing novel antimicrobial compounds, even though data for the un-substituted this compound parent molecule remains an area for future research.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Phthalimide aryl ester 3b (R=Me) | Staphylococcus aureus | 128 | nih.gov |

| Phthalimide aryl ester 3b (R=Me) | Pseudomonas aeruginosa | 128 | nih.gov |

| Phthalimide aryl ester 3b (R=Me) | Candida tropicalis | 128 | nih.gov |

| Phthalimide aryl ester 3b (R=Me) | Candida albicans | 128 | nih.gov |

| N-phthaloylglycine alkyl esters | Candida tropicalis | 64 | nih.gov |

Evaluation of Antioxidant Properties

The antioxidant potential of phenolic compounds is well-established, and the dihydroxy substitution on the phthalimide ring suggests that this compound could possess radical-scavenging capabilities. N-substituted isoindoline-1,3-dione derivatives, the broader class to which this compound belongs, have been recognized for a variety of biological activities, including antioxidant effects. mdpi.com

Antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The efficiency is typically reported as the IC50 value, which is the concentration of the substance required to scavenge 50% of the free radicals. nih.gov A lower IC50 value indicates a higher antioxidant potency. nih.gov

While the phthalimide scaffold is explored for various therapeutic benefits, specific quantitative antioxidant data, such as IC50 values from DPPH or ABTS assays for this compound itself, is not prominently featured in the reviewed scientific literature. However, the presence of hydroxyl groups on the aromatic ring is a key structural feature known to impart antioxidant activity, suggesting that this compound is a candidate for such properties.

Assessment of Anti-inflammatory Properties

The investigation into phthalimide derivatives has yielded significant findings regarding their anti-inflammatory potential. The overproduction of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is a hallmark of inflammation. mdpi.com

Research has shown that the phthalimide structure is a viable backbone for the development of anti-inflammatory agents. Studies on various analogs have demonstrated their ability to inhibit the production of these inflammatory mediators. For instance, certain 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimide derivatives were found to reduce the levels of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov

Significantly, a structure-activity relationship study of one series of phthalimide analogs revealed that the presence of free hydroxyl groups on the phthalimide ring is associated with their anti-inflammatory activity. epa.gov This directly suggests the potential of the 3,6-dihydroxy substitution pattern. One of the most potent compounds in that study, which featured hydroxyl groups, exhibited an IC50 value of 8.7 µg/mL for the inhibition of NO production in LPS-stimulated macrophages. epa.gov This compound was also shown to suppress the expression of TNF-α and IL-1β. epa.gov These findings highlight the crucial role of the hydroxyl groups and suggest that this compound is a promising structure for anti-inflammatory activity.

Enzyme Inhibition Studies and Mechanistic Insights (e.g., Butyrylcholinesterase Activity)

Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target, particularly in the context of neurodegenerative conditions like Alzheimer's disease. The inhibition of BChE can help restore the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The phthalimide scaffold has been successfully utilized to design potent BChE inhibitors.

Several studies have synthesized and evaluated series of phthalimide derivatives for their ability to inhibit cholinesterases. In one such study, a series of 4-phthalimidobenzenesulfonamide derivatives were tested, with one compound emerging as the most effective against BChE, displaying an IC50 value of 13.41 µM. nih.gov

Another investigation focused on aryl-phthalimide derivatives and identified two compounds that showed marked selectivity for BChE over acetylcholinesterase (AChE), with inhibition constants (Ki) of 100 µM and 200 µM. epa.gov Furthermore, a series of phthalimide-derived N-benzylpyridinium halides were developed as dual-binding cholinesterase inhibitors. The most potent of these against BChE was a 2-fluorobenzylpyridinium derivative, which recorded an IC50 value of 8.71 μM. These results confirm that the phthalimide structure can be effectively modified to produce potent and, in some cases, selective BChE inhibitors.

| Derivative Class | Specific Compound | BChE Inhibition (IC50 / Ki) | Reference |

|---|---|---|---|

| 4-Phthalimidobenzenesulfonamide | Compound 3 | 13.41 ± 0.62 μM (IC50) | nih.gov |

| Aryl-phthalimide | Dioxoisoindoline D | 100 μM (Ki) | epa.gov |

| Aryl-phthalimide | Dioxoisoindoline C | 200 μM (Ki) | epa.gov |

| Phthalimide N-benzylpyridinium halide | 2-fluorobenzylpyridinium derivative 7d | 8.71 μM (IC50) |

Structure-Activity Relationship (SAR) Studies for Biological Potency of Derivatives

The biological potency of phthalimide derivatives is highly dependent on their chemical structure, and understanding the structure-activity relationships (SAR) is crucial for designing more effective therapeutic agents. The phthalimide core serves as a versatile scaffold that can be modified at several positions to tune its biological activity.

Key SAR insights from various studies include:

Substitution on the Phthalimide Ring: The presence of hydroxyl groups on the aromatic ring of the phthalimide is strongly associated with enhanced anti-inflammatory activity. epa.gov This suggests that the electron-donating nature and hydrogen-bonding capacity of the hydroxyl groups are important for interaction with biological targets.

Substitution on the Imide Nitrogen: The nature of the substituent attached to the imide nitrogen atom plays a critical role in determining the type and potency of the biological activity.

For antimicrobial activity , the addition of heterocyclic moieties or long alkyl/aryl chains can lead to potent compounds. ajpamc.comnih.gov

In the context of BChE inhibition , incorporating groups like 4-benzenesulfonamide or N-benzylpyridinium moieties has resulted in derivatives with significant inhibitory power. nih.gov Molecular docking studies suggest these substituents can form key interactions within the active site of the enzyme. nih.gov

For anti-inflammatory effects , the bulkiness of the N-substituted alkyl chain has been shown to be a factor influencing activity. epa.gov

These SAR studies collectively demonstrate that the phthalimide scaffold is highly adaptable. By strategically modifying the substituents on both the aromatic ring and the imide nitrogen, it is possible to develop derivatives with optimized potency and selectivity for a wide range of biological targets.

Future Research Directions for 3,6 Dihydroxyphthalimide

Advancements in Sustainable and Efficient Synthetic Methodologies

Current synthetic routes to 3,6-Dihydroxyphthalimide and its derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multi-step processes. Future research must prioritize the development of more sustainable and efficient synthetic methodologies. A key area of focus will be the exploration of "green chemistry" principles. This includes the investigation of catalytic systems, such as organocatalysis, which offer a more environmentally friendly alternative to transition metal catalysts. nih.gov The use of renewable starting materials and solvent-free or eco-friendly solvent systems, such as high-temperature, high-pressure water/ethanol mixtures, could significantly improve the sustainability of phthalimide (B116566) synthesis. rsc.org

Furthermore, the development of one-pot syntheses and microwave-assisted reactions could lead to higher yields, reduced reaction times, and lower energy consumption. researchgate.net Biocatalysis, employing enzymes to carry out specific transformations, represents another promising avenue for the sustainable production of this compound and its derivatives. Exploring these innovative synthetic strategies will be crucial for making this versatile compound more accessible for a wider range of applications.

Development of Novel Spectroscopic Probes and Characterization Techniques

The inherent fluorescence of the this compound core makes it an attractive platform for the development of novel spectroscopic probes. Future research should focus on designing and synthesizing derivatives that exhibit enhanced or environment-sensitive fluorescence. For instance, the development of "turn-on" fluorescent probes, where fluorescence is activated in the presence of a specific analyte, holds significant promise for applications in chemical sensing and bioimaging. A notable example is a 3-hydroxyphthalimide-based probe designed for the detection of mercury ions. nih.gov

To fully understand the photophysical properties of these new probes, advanced spectroscopic techniques will be indispensable. Time-resolved fluorescence spectroscopy, including time-correlated single-photon counting (TCSPC), can provide detailed insights into the excited-state dynamics and quenching mechanisms. researchgate.net The application of ultrafast transient absorption spectroscopy will be crucial for elucidating the rapid processes that occur immediately after photoexcitation.

Deeper Elucidation of Complex Reaction and Interaction Mechanisms

A thorough understanding of the reaction and interaction mechanisms of this compound is fundamental to its rational design for specific applications. A key area for future investigation is the excited-state proton transfer (ESPT) process, which is a fundamental reaction in many chemical and biological systems and is observed in this compound. researchgate.net Detailed mechanistic studies, combining experimental techniques with computational modeling, can unravel the intricate details of ESPT, including the role of solvent and intermolecular interactions.

Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), will be a powerful tool for mapping potential energy surfaces and identifying transition states in the ground and excited states. These theoretical investigations will complement experimental studies and provide a more complete picture of the reaction dynamics.

Predictive Modeling for Enhanced Structure-Property and Structure-Activity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, will be instrumental in accelerating the discovery of new this compound derivatives with desired properties. researchgate.netnih.gov By establishing mathematical relationships between the molecular structure and the biological activity or physicochemical properties, these models can guide the rational design of new compounds and reduce the need for extensive experimental screening. mdpi.comnih.govmdpi.com

Future research should focus on developing robust and validated QSAR/QSPR models for various applications of this compound derivatives, such as their potential as enzyme inhibitors or fluorescent probes. acs.org Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of these molecules and their interactions with biological targets at an atomic level. The integration of QSAR, QSPR, and MD simulations will enable a more efficient and targeted approach to the design of novel this compound-based compounds.

Expansion of Supramolecular and Materials Science Applications

The planar structure and hydrogen-bonding capabilities of this compound make it an excellent building block for supramolecular chemistry and materials science. Future research should explore the self-assembly of N-functionalized 3,6-dihydroxyphthalimides into well-defined nanostructures, such as nanowires, nanoribbons, and nanotubes. nih.gov These self-assembled materials could find applications in organic electronics, photonics, and sensing.

Another exciting avenue is the incorporation of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs). nih.govunit.noresearchgate.netresearchgate.net The functional hydroxyl groups can coordinate with metal ions to form porous materials with potential applications in gas storage, catalysis, and sensing. The development of this compound-based supramolecular polymers also presents opportunities for creating novel materials with tunable properties and stimuli-responsiveness.

Comprehensive Understanding of Biological Interaction Mechanisms

While the biological activities of many phthalimide derivatives are well-documented, the specific interaction mechanisms of this compound with biological macromolecules remain largely unexplored. Future research should focus on elucidating these interactions to pave the way for biomedical applications. Techniques such as fluorescence spectroscopy can be employed to study the binding of this compound derivatives to proteins and nucleic acids. nih.govnih.gov

The development of this compound-based fluorescent labels could enable the visualization and tracking of biomolecules within living cells. nih.govthermofisher.com Understanding how the structural features of this compound influence its binding affinity and specificity will be crucial for designing targeted therapeutic agents and diagnostic tools.

Integration with Emerging Technologies in Chemical and Biomedical Sciences

The unique properties of this compound position it as a promising candidate for integration with a range of emerging technologies. In the biomedical field, its potential as a photosensitizer in photodynamic therapy (PDT) warrants investigation. nih.govwindows.netnih.govrsc.orgresearchgate.net PDT is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that can kill cancer cells.

Q & A

Q. How can machine learning models predict this compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Train models on datasets of phthalimide derivatives (e.g., reaction yields, substituent effects) using RDKit descriptors. Validate with k-fold cross-validation. Prioritize interpretable models (e.g., random forests) to identify critical features (e.g., Hammett σ values, steric parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。